molecular formula C5H7ClN4 B2725675 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride CAS No. 2247106-76-7

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride

Cat. No.: B2725675
CAS No.: 2247106-76-7
M. Wt: 158.59
InChI Key: MWIVWUBZHLOTRB-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a carbonitrile group. This compound is of significant interest in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries due to its versatile reactivity and potential biological activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, amines, and nitro derivatives, which can be further utilized in various chemical syntheses and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is unique due to the presence of both the amino and carbonitrile groups on the pyrazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c1-9-4(3-6)2-5(7)8-9;/h2H,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIVWUBZHLOTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247106-76-7
Record name 3-amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride
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